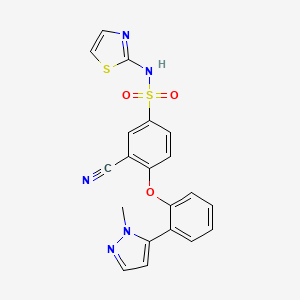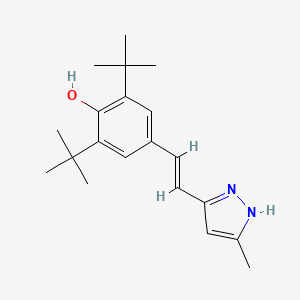
PF-04856264
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-04856264 es un inhibidor potente y selectivo del canal de sodio voltaje-dependiente humano Nav1.7. Este compuesto ha mostrado un potencial significativo en el tratamiento del dolor al inhibir selectivamente el canal Nav1.7, el cual juega un papel crucial en la transmisión de las señales del dolor .
Mecanismo De Acción
PF-04856264 ejerce sus efectos al inhibir selectivamente el canal Nav1.7. Esta inhibición previene la transmisión de las señales del dolor al bloquear el flujo de iones de sodio a través del canal. El compuesto se une a un sitio específico en el canal Nav1.7, estabilizándolo en un estado inactivo y por lo tanto reduciendo su actividad .
Métodos De Preparación
La síntesis de PF-04856264 involucra varios pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes bajo condiciones específicas. El compuesto se sintetiza a través de una serie de reacciones químicas que involucran el uso de varios reactivos y catalizadores. La producción industrial de this compound típicamente involucra la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
PF-04856264 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos en el compuesto con otro átomo o grupo de átomos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
PF-04856264 tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Química: Se utiliza como compuesto de herramienta para estudiar la función del canal Nav1.7 y su papel en la transmisión del dolor.
Biología: Se utiliza en investigación para comprender los mecanismos moleculares subyacentes al dolor y para desarrollar nuevas terapias para el dolor.
Medicina: Potencial agente terapéutico para el tratamiento del dolor, particularmente en condiciones donde Nav1.7 está implicado.
Industria: Se utiliza en el desarrollo de nuevos fármacos analgésicos y en el estudio de la farmacología de los canales iónicos
Comparación Con Compuestos Similares
PF-04856264 es único en su alta selectividad para el canal Nav1.7 en comparación con otros inhibidores del canal de sodio. Los compuestos similares incluyen:
- PF-05089771
- PF-06456384 trihydrochloride
- PF-04827736
- PF-06747711
- PF-04531083
- PF-04885614
- PF-05085727
Estos compuestos también se dirigen a los canales de sodio, pero pueden diferir en su selectividad, potencia y aplicaciones terapéuticas .
Propiedades
IUPAC Name |
3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S2/c1-25-17(8-9-23-25)16-4-2-3-5-19(16)28-18-7-6-15(12-14(18)13-21)30(26,27)24-20-22-10-11-29-20/h2-12H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSKJVIBSRUWSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235397-05-3 |
Source


|
| Record name | 1235397-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does PF-04856264 interact with its target and what are the downstream effects?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. [, ] It binds to the voltage sensor domain 4 (VSD4) of the channel, specifically interacting with residues in the S2 and S3 transmembrane segments. [] This binding inhibits channel activation, effectively reducing sodium currents near the threshold for neuronal firing. [] By inhibiting NaV1.7, this compound disrupts the transmission of pain signals, leading to analgesic effects. [, , ]
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the provided research doesn't delve into specific structural modifications of this compound, studies utilizing computer simulations have shed light on crucial structural features influencing its activity and selectivity. For instance, the presence of a benzene ring structure at the 39th residue of VSD4 enhances binding affinity through π-stacking interactions. [] Additionally, the strength and number of hydrogen bonds formed between this compound and conserved arginine residues on the S4 segment significantly impact its interaction with the channel. [] These findings suggest that even minor alterations to this compound's structure could significantly impact its binding affinity and selectivity for NaV1.7.
Q3: What is the significance of this compound's state-dependent inhibition of NaV1.7?
A3: this compound exhibits state-dependent inhibition of NaV1.7, meaning its inhibitory effect is enhanced when the channel is in an activated or open state. [, ] This is particularly advantageous for pain management, as pain signals are associated with increased neuronal firing and thus, increased NaV1.7 activation. State-dependent inhibition allows this compound to preferentially target hyperactive pain-sensing neurons while sparing those firing at normal rates. This selectivity potentially minimizes the risk of unwanted side effects on other physiological processes.
Q4: What in vivo evidence supports the analgesic efficacy of this compound?
A4: Several studies using animal models provide compelling evidence for the analgesic properties of this compound. In a mouse model of neuropathic pain (SNI), this compound effectively reversed mechanical hypersensitivity and reduced pain behaviors. [] Another study employing a mouse model of acute post-surgical pain demonstrated that systemic administration of this compound significantly reduced mechanical allodynia, indicating its effectiveness in managing acute pain. [] Furthermore, this compound successfully reduced veratrine-induced nociception in mice, highlighting its potential for targeting pain mediated by specific sodium channel activation. []
Q5: How does this compound compare to other NaV1.7 inhibitors?
A5: this compound demonstrates high selectivity for NaV1.7 compared to other sodium channel subtypes, surpassing the selectivity of compounds like GpTx-1 and CNV1014802. [, ] While GpTx-1 exhibits selectivity for NaV1.7, it lacks efficacy when administered systemically, limiting its therapeutic potential. [] Conversely, although CNV1014802 shows efficacy through systemic delivery, its lack of selectivity raises concerns regarding potential side effects due to off-target interactions. [] The combination of high selectivity and in vivo efficacy positions this compound as a promising candidate for further development as a pain therapeutic.
Q6: Are there any potential synergistic effects of this compound with existing pain treatments?
A6: Research suggests intriguing synergistic possibilities for this compound with existing pain medications. In a mouse model of acute post-surgical pain, researchers observed super-additive antinociceptive effects when sub-therapeutic doses of this compound were co-administered with either the opioid oxycodone or the GABAB receptor agonist baclofen. [] This synergy could potentially allow for lower doses of each drug to achieve the desired analgesic effect, potentially reducing the risk of side effects associated with higher doses of opioids or baclofen.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)

